molecular formula C24H21N5O2S2 B11284807 N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B11284807
M. Wt: 475.6 g/mol
InChI Key: WCVCSDKIKKHEBQ-UHFFFAOYSA-N
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Description

N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthalene moiety, a triazolopyridazine core, and a benzenesulfonamide group, contributes to its distinctive chemical properties and biological activities.

Mechanism of Action

The biological activity of N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide include other triazolopyridazine derivatives and sulfonamide-containing compounds. These compounds share some structural features and biological activities but differ in their specific substituents and overall molecular architecture . For instance:

Properties

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-[6-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C24H21N5O2S2/c30-33(31,20-10-2-1-3-11-20)25-16-15-23-27-26-22-13-14-24(28-29(22)23)32-17-19-9-6-8-18-7-4-5-12-21(18)19/h1-14,25H,15-17H2

InChI Key

WCVCSDKIKKHEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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